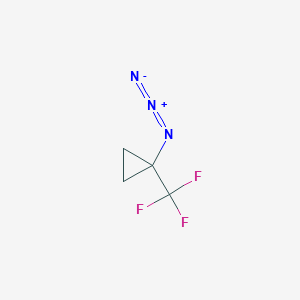
1-Azido-1-(trifluoromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C4H4F3N3 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring
Preparation Methods
The synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with azide sources under specific conditions. One common method includes the reaction of 1-(trifluoromethyl)cyclopropane with sodium azide (NaN3) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Azido-1-(trifluoromethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropanes, triazoles, and amines.
Scientific Research Applications
1-Azido-1-(trifluoromethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-Azido-1-(trifluoromethyl)cyclopropane exerts its effects is primarily through its reactive azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition reaction, forming stable triazole linkages .
Comparison with Similar Compounds
1-Azido-1-(trifluoromethyl)cyclopropane can be compared with other azido and trifluoromethyl-containing compounds, such as:
- 1-Azido-2-(trifluoromethyl)cyclopropane
- 1-Azido-1-(trifluoromethyl)butane
- 1-Azido-1-(trifluoromethyl)benzene
These compounds share similar reactivity due to the presence of the azido and trifluoromethyl groups but differ in their structural frameworks, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
1-azido-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)3(1-2-3)9-10-8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOGDDLXJRMXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














